2-Bromo-4-fluoropyrimidine
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Overview
Description
2-Bromo-4-fluoropyrimidine is a halogenated pyrimidine derivative, characterized by the presence of bromine and fluorine atoms at the 2- and 4-positions of the pyrimidine ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoropyrimidine typically involves halogenation reactions. One common method is the bromination of 4-fluoropyrimidine using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings to form carbon-carbon bonds.
Halogen Exchange: The fluorine atom can be substituted with other halogens under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, ligands, and bases such as potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Halogen Exchange: Halogenating agents like iodine or chlorine in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Cross-Coupling Reactions: Formation of biaryl compounds or other complex structures.
Halogen Exchange: Formation of 2-chloro-4-fluoropyrimidine or 2-iodo-4-fluoropyrimidine.
Scientific Research Applications
2-Bromo-4-fluoropyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with antiviral, anticancer, and antibacterial properties.
Industry: Utilized in the production of agrochemicals, dyes, and materials for electronic applications.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoropyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as nucleic acids or proteins. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets, thereby modulating biological pathways.
Comparison with Similar Compounds
- 2-Bromo-4-chloropyrimidine
- 2-Bromo-4-iodopyrimidine
- 2-Chloro-4-fluoropyrimidine
Comparison: 2-Bromo-4-fluoropyrimidine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
2-bromo-4-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-4-7-2-1-3(6)8-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCLSPGQOWOTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093407-50-1 |
Source
|
Record name | 2-bromo-4-fluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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